molecular formula C11H10BrNO B1380702 7-Bromo-2-ethylisoquinolin-1(2H)-one CAS No. 1897747-72-6

7-Bromo-2-ethylisoquinolin-1(2H)-one

Cat. No.: B1380702
CAS No.: 1897747-72-6
M. Wt: 252.11 g/mol
InChI Key: CLVKTRPWFMDTDQ-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoremovable Protecting Groups

Bromoisoquinoline derivatives, such as 8-Bromo-7-hydroxyquinoline, are used as photoremovable protecting groups for biomolecules. This application is significant in the study of cell physiology and biochemistry because it allows for the spatial and temporal control of biological effector molecules using light, particularly two-photon excitation (2PE). These compounds offer advantages such as high water solubility, low fluorescence, and compatibility with fluorescent indicators of biological function, making them valuable tools in cellular and molecular biology research (Zhu et al., 2006).

Synthesis and Crystal Structure Analysis

Bromoisoquinolines serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis and structural analysis of bromoisoquinoline derivatives highlight their importance in organic chemistry, providing insights into reaction mechanisms and structural characteristics of organic compounds. This knowledge contributes to the development of novel synthetic routes and compounds with potential applications in drug discovery and development (Armengol et al., 2000).

Photophysics and Photochemistry

The study of the photophysical and photochemical properties of bromoisoquinoline derivatives, such as resonance Raman characterization and photolysis mechanisms, is crucial for understanding their behavior under light irradiation. These investigations are relevant for applications in photochemistry, photophysics, and the development of photoresponsive materials (An et al., 2009).

Coordination Chemistry

Bromoisoquinoline derivatives play a role in coordination chemistry, as seen in the synthesis of dinuclear gallium(III) complexes. These complexes have potential applications in materials science, catalysis, and as luminescent materials. The ability to form stable complexes with metals can be exploited in the design of new materials with specific electronic, optical, or catalytic properties (Albrecht et al., 2000).

Chemical Biology and Drug Development

The versatility of bromoisoquinoline derivatives extends to chemical biology and drug development. Their structural motifs are found in various bioactive molecules, indicating potential applications in medicinal chemistry and pharmacology. The ability to modify these structures and explore their biological activities can lead to the discovery of novel therapeutic agents (Delgado et al., 2012).

Properties

IUPAC Name

7-bromo-2-ethylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-13-6-5-8-3-4-9(12)7-10(8)11(13)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVKTRPWFMDTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.